molecular formula C25H22NP B12068768 N-(Triphenylphosphoranylidene)-p-toluidine CAS No. 2327-67-5

N-(Triphenylphosphoranylidene)-p-toluidine

Katalognummer: B12068768
CAS-Nummer: 2327-67-5
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: LFAILBFSCZZJAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Triphenylphosphoranylidene)-p-toluidine is a chemical compound known for its unique structure and reactivity. It is also referred to as anilidenetriphenylphosphorane or tetraphenylphosphine imide. This compound has a molecular formula of C25H22NP and a molecular weight of 367.43 g/mol . It is characterized by the presence of a triphenylphosphoranylidene group attached to a p-toluidine moiety, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenylphosphoranylidene)-p-toluidine typically involves the reaction of triphenylphosphine with p-toluidine in the presence of a suitable reagent. One common method is the Staudinger reaction, where triphenylphosphine reacts with an azide to form the desired product . The reaction conditions often include solvents such as chloroform or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Triphenylphosphoranylidene)-p-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(Triphenylphosphoranylidene)-p-toluidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as electrophilic centers in organic molecules, leading to the formation of new products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Triphenylphosphoranylidene)-p-toluidine is unique due to its specific combination of the triphenylphosphoranylidene group and p-toluidine moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Eigenschaften

CAS-Nummer

2327-67-5

Molekularformel

C25H22NP

Molekulargewicht

367.4 g/mol

IUPAC-Name

(4-methylphenyl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3

InChI-Schlüssel

LFAILBFSCZZJAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.